molecular formula C7H5N3O B128769 1,2,3-Benzotriazin-4(3H)-one CAS No. 90-16-4

1,2,3-Benzotriazin-4(3H)-one

Cat. No.: B128769
CAS No.: 90-16-4
M. Wt: 147.13 g/mol
InChI Key: DMSSTTLDFWKBSX-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one is an 1,2,3-benzotriazine derivative. 1,2,3-Benzotriazin-4(3H)-one undergoes thermal condensation with α -amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones. 1,2,3-benzotriazin-4(3H)-one on thermolysis yields quinazolino[3,2-c][1,2,3]benzotriazin-8-one.

Scientific Research Applications

Energetics and Structure

1,2,3-Benzotriazin-4(3H)-one has been studied for its energetics and structural properties. An experimental and computational study focused on its energetics, revealing its standard molar enthalpy of formation in both solid and gas phases. This study provided insights into the interrelations between its structure and energy, useful for further chemical applications (Miranda, Matos, Morais, & Liebman, 2011).

Synthesis Applications

The compound has been utilized in the synthesis of 1(2H)-isoquinolones, a process catalyzed by nickel and involving the denitrogenative activation of triazinone moiety followed by the insertion of alkynes. This has opened avenues for producing a range of substituted isoquinolones, highlighting the compound's versatility in organic synthesis (Miura, Yamauchi, & Murakami, 2008).

Catalysis in Amidation

In the field of pesticides and pharmaceuticals, this compound derivatives are notable. A Cp*Co(III) catalyst was employed for the amidation of benzamides, leading to the efficient preparation of these derivatives. This development has implications for streamlined synthesis processes in related fields (Chirila et al., 2018).

Denitrogenation and Iminoisatin Formation

The compound's reactivity with isocyanides in the presence of a palladium catalyst has been explored. This reaction leads to the formation of iminoisatins, demonstrating its potential in complex organic synthesis processes (Miura, Nishida, Morimoto, Yamauchi, & Murakami, 2011).

Peptide Synthesis

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, a novel organophosphorus compound, has been developed using this compound. This compound serves as an efficient coupling reagent in peptide synthesis, both in solution and solid-phase coupling (Fan, Hao, & Ye, 1996).

Nematicidal Activities

In agriculture, novel 1,2,3-benzotriazin-4-one derivatives containing 4,5-dihydrothiazole-2-thiol have been synthesized, showing significant nematicidal activities against cucumber root-knot nematode disease. This indicates its potential in developing new agrochemicals (Chen, Zhou, Li, & Xu, 2020).

Mechanism of Action

Target of Action

1,2,3-Benzotriazin-4(3H)-one is a versatile compound that has been used in various chemical reactions . .

Mode of Action

The compound has been shown to undergo photocatalytic reactions . In one study, a regioselective visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones was developed to access 3-substituted isoindolinones . This suggests that the compound can interact with light and other molecules to undergo significant transformations.

Biochemical Pathways

Its ability to undergo photocatalytic reactions suggests that it could potentially influence pathways involving light-sensitive molecules or reactions .

Result of Action

The results of the action of this compound are largely dependent on the specific reactions it is involved in. For instance, in the case of the photocatalytic reaction, the compound undergoes denitrogenation and a subsequent nitrogen-mediated hydrogen atom shift, leading to the formation of 3-substituted isoindolinones . These products are important structural motifs present in many biologically active molecules and natural products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its photocatalytic activity is dependent on the presence of light, particularly violet light (420 nm) . Other factors, such as the presence of other reactants and the specific conditions of the reaction (e.g., temperature, pressure), can also influence the compound’s reactivity and the outcomes of its reactions .

Safety and Hazards

1,2,3-Benzotriazin-4(3H)-one is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given its potential as an α-glucosidase inhibitor , future research could focus on further investigating the medicinal applications of 1,2,3-Benzotriazin-4(3H)-one and its derivatives, particularly in the treatment of diabetes mellitus .

Properties

IUPAC Name

3H-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
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InChI Key

DMSSTTLDFWKBSX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=N2
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Molecular Formula

C7H5N3O
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DSSTOX Substance ID

DTXSID5026544
Record name 1,2,3-Benzotriazin-4(1H)-one
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Molecular Weight

147.13 g/mol
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Physical Description

Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS]
Record name 1,2,3-Benzotriazin-4(1H)-one
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Solubility

Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/
Record name 1,2,3-BENZOTRIAZIN-4-(1H)-ONE
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Vapor Pressure

0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/
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Color/Form

Tan powder, Needles from cyclohexane

CAS No.

90-16-4
Record name 1,2,3-Benzotriazin-4(3H)-one
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Melting Point

210 °C (decomposes)
Record name 1,2,3-BENZOTRIAZIN-4-(1H)-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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